BML-277, also known as Chk2 Inhibitor II or 2-(4-(4-chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide, is a small molecule that acts as a potent and selective inhibitor of checkpoint kinase 2 (Chk2). [, , , ] Chk2 is a serine/threonine protein kinase that plays a crucial role in the DNA damage response pathway. [, , ] In response to DNA damage, Chk2 initiates cell cycle arrest and DNA repair mechanisms. [] Dysregulation of Chk2 has been implicated in various human diseases, including cancer. []
Compound Description: CHK2iII is a potent and selective inhibitor of checkpoint kinase 2 (CHK2), exhibiting greater selectivity for CHK2 over other kinases such as CHK1 []. This compound effectively blocks CHK2 activation and downstream signaling in response to DNA damage.
Relevance: CHK2iII serves as a close analog to BML-277, sharing a similar mechanism of action by inhibiting CHK2 kinase activity. Both compounds are valuable tools for investigating the role of CHK2 in various biological processes, including DNA damage response and cell cycle regulation. While BML-277 is mentioned as a CHK2 inhibitor in the provided papers, CHK2iII is directly studied for its impact on oocyte death following radiation []. This comparison highlights the use of structurally similar compounds for exploring the therapeutic potential of CHK2 inhibition.
Cinobufagin
Compound Description: Cinobufagin is a cardiotonic steroid known to activate both ATM (ataxia telangiectasia mutated) and CHK2 []. This compound exhibits radioprotective effects, potentially by enhancing DNA damage repair mechanisms.
Relevance: Although structurally distinct from BML-277, cinobufagin's ability to activate CHK2 establishes a relevant connection. While BML-277 inhibits CHK2, understanding the effects of cinobufagin helps to elucidate the broader biological context of CHK2 modulation and its implications in DNA damage response [].
KU60019
Compound Description: KU60019 is a highly selective inhibitor of ATM kinase, a key regulator of the DNA damage response pathway []. By inhibiting ATM, KU60019 disrupts the signaling cascade that activates downstream effectors like CHK2.
Relevance: Despite not directly targeting CHK2, KU60019 provides insights into the interplay between ATM and CHK2 in the context of DNA damage response []. This compound helps delineate the functional relationships within the pathway, further informing the research involving BML-277 and its effects on CHK2 activity.
Pifithrin-α
Compound Description: Pifithrin-α acts as an inhibitor of p53, a downstream target of CHK2 activation []. By blocking p53 activity, pifithrin-α interrupts the cellular response to DNA damage, including cell cycle arrest and apoptosis.
Relevance: Pifithrin-α's ability to inhibit a key downstream effector of CHK2 underscores the significance of the CHK2 signaling pathway in mediating cellular responses to DNA damage. While BML-277 targets CHK2 directly, pifithrin-α's influence on the pathway downstream of CHK2 provides valuable insights into the broader consequences of CHK2 modulation [].
Nutlin-3a
Compound Description: Nutlin-3a acts as an antagonist of MDM2, a negative regulator of p53 []. This compound disrupts the interaction between MDM2 and p53, leading to p53 stabilization and activation of downstream targets involved in cell cycle arrest and apoptosis.
Relevance: Nutlin-3a's activation of the p53 pathway, which is also modulated by CHK2, establishes its relevance to understanding the cellular responses to DNA damage. Though not directly related to BML-277's mechanism, exploring nutlin-3a's effects provides valuable context for understanding the broader network of interactions influenced by CHK2 activity [].
LY2603618
Compound Description: LY2603618 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1) []. This compound disrupts cell cycle checkpoints and sensitizes cancer cells to DNA-damaging agents like cisplatin.
Relevance: LY2603618's specificity for CHK1 helps distinguish the distinct roles of CHK1 and CHK2 in the DNA damage response []. While BML-277 targets CHK2, comparing their effects with those of LY2603618 helps elucidate the specific contributions of each kinase to DNA damage signaling and repair processes.
Compound Description: This compound, also referred to as "Chk2 Inhibitor II" or CI-II [], is a potent and selective inhibitor of CHK2. It has demonstrated efficacy in sensitizing colorectal cancer cells to treatment with irinotecan and TRAIL death receptor agonists.
Relevance: Similar to BML-277, this compound directly targets and inhibits CHK2 kinase activity. Both compounds share a high degree of structural similarity and are valuable tools for investigating the therapeutic potential of CHK2 inhibition in cancer treatment [].
PV-1019
Compound Description: PV-1019 is another potent and selective inhibitor of CHK2 kinase []. Like CI-II, it has shown promising results in preclinical studies by enhancing the efficacy of irinotecan in colorectal cancer models.
Relevance: PV-1019 shares a similar mechanism of action and therapeutic potential with BML-277 by directly inhibiting CHK2. Comparing the efficacy and safety profiles of these related compounds could provide valuable insights for developing more effective cancer therapies [].
Synthesis Analysis
The synthesis of BML-277 involves several chemical reactions that lead to the formation of its benzimidazole framework. The compound is synthesized through a multi-step process that typically includes:
Formation of the Benzimidazole Core: This is achieved by condensing appropriate aniline derivatives with carboxylic acids or their derivatives under acidic conditions.
Chlorination: The introduction of the chlorophenoxy group is performed using chlorinating agents to modify the aromatic ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological assays.
The specific reaction conditions (e.g., temperature, time, and solvent) can significantly affect the yield and purity of BML-277, but detailed procedures are often proprietary to manufacturers .
Molecular Structure Analysis
BML-277 features a complex molecular structure characterized by:
Benzimidazole Ring: This bicyclic structure contributes to the compound's ability to interact with protein targets effectively.
Chlorophenoxy Group: The presence of this group enhances the selectivity for checkpoint kinase 2 over other kinases.
The molecular structure can be represented as follows:
Structure C20H14ClN3O2
The compound exhibits a pale yellow solid form, indicating its crystalline nature .
Chemical Reactions Analysis
BML-277 primarily acts through competitive inhibition of checkpoint kinase 2, which is involved in DNA damage repair pathways. Key reactions include:
Inhibition of Phosphorylation: BML-277 competes with ATP for binding at the active site of checkpoint kinase 2, preventing its phosphorylation activity.
Cellular Response Modulation: By inhibiting checkpoint kinase 2, BML-277 influences various downstream signaling pathways associated with cell cycle regulation and apoptosis.
Experimental setups have demonstrated that BML-277 can significantly reduce the phosphorylation levels of substrates in vitro, confirming its role as an effective inhibitor .
Mechanism of Action
The mechanism by which BML-277 exerts its effects involves several key processes:
Binding Affinity: BML-277 binds reversibly and competitively to the ATP-binding site of checkpoint kinase 2, exhibiting an IC50 value of approximately 15 nM and a Ki value of 37 nM .
Impact on T-cell Apoptosis: In cellular models, BML-277 has been shown to rescue T-cells from radiation-induced apoptosis in a concentration-dependent manner, with effective concentrations ranging from 3 to 7.6 µM .
Inhibition of DNA Repair Mechanisms: By inhibiting checkpoint kinase 2, BML-277 disrupts homologous recombination repair processes, which are crucial for maintaining genomic stability following DNA damage .
Physical and Chemical Properties Analysis
BML-277 possesses several notable physical and chemical properties:
Molecular Weight: Approximately 365.79 g/mol.
Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with solubility exceeding 18.2 mg/mL at elevated temperatures.
Stability: The compound is stable when stored under appropriate conditions (below -20 °C) and protected from light .
These properties facilitate its use in various biological assays and applications.
Applications
BML-277 has significant implications in scientific research and potential therapeutic applications:
Cancer Research: As an inhibitor of checkpoint kinase 2, BML-277 is used to explore mechanisms of DNA damage response and repair pathways in cancer cells.
Radioprotection: Its ability to prevent T-cell apoptosis makes it a candidate for therapies aimed at protecting immune cells during radiation therapy in cancer treatments .
Drug Development: The compound serves as a lead structure for developing new inhibitors targeting similar kinases involved in cancer progression and treatment resistance.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NAP-1 is a compound with anesthetic activity. It increases paired-pulse inhibition in the CA1 region of rat hippocampal brain slices when used at a concentration of 100 μM. NAP-1 also induces loss of righting reflex in tadpoles (EC50 = 0.53 μM). NAP-1 is a compound with anesthetic activity. It increases paired-pulse inhibition in the CA1 region of the hippocampus.
Napamezole, also known as WIN-51181, is an α2 adrenergic receptor antagonist potentially for the treatment of major depressive disorder and anxiety. Napamezole reversed clonidine-induced decreased in twitch height in the electrically stimulated rat vas deferens. Napamezole also antagonized methoxamine-induced contractions (alpha-1) of the rat vas deferens with a Kb of 135 nM.
Napabucasin has been investigated for the treatment of Colorectal Carcinoma. Napabucasin is a natural product found in Ekmanianthe longiflora, Newbouldia laevis, and Handroanthus impetiginosus with data available. Napabucasin is an orally available cancer cell stemness inhibitor with potential antineoplastic activity. Even though the exact target has yet to be fully elucidated, napabucasin appears to target and inhibit multiple pathways involved in cancer cell stemness. This may ultimately inhibit cancer stemness cell (CSC) growth as well as heterogeneous cancer cell growth. CSCs, self-replicating cells that are able to differentiate into heterogeneous cancer cells, appear to be responsible for the malignant growth, recurrence and resistance to conventional chemotherapies.
MGK 264 is a member of isoindoles. N-Octyl bicycloheptene dicarboximide (MGK 264) is an ingredient in some common pesticides. It has no intrinsic pesticidal activity itself, but rather is a synergist enhancing the potency of pyrethroid ingredients. It is used in a variety of household and veterinary products
MGS-0039, also known as BCI-632, is a group II metabotropic glutamate receptor (mgluR2/3) antagonist potentially for the treatment of cognitive disorders, depression and anxiety. Antidepressant-like action of group II mGlu receptor antagonists does not depend on serotonergic system activation. However, the AMPA receptor seems to play a key role in the antidepressant-like action of these compounds. Dopamine release in the NAc shell is regulated by mGlu 2/3 receptors.